5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(4-bromophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-7(10-13-14-11(17)15(10)2)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWVQQLTAHSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144194 | |
| Record name | 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-85-3 | |
| Record name | 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(4-Bromophenoxy)ethyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable bromophenol reacts with an alkyl halide.
Thiol Group Addition: The thiol group is incorporated through a thiolation reaction, often using thiourea or similar reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The bromophenoxy group can be reduced to a phenol under specific conditions.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive molecules due to its triazole and thiol functionalities.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol depends on its application:
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with enzyme activity.
Anticancer Activity: It could inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes like kinases or proteases.
Pathways: Interference with signaling pathways such as apoptosis or cell cycle regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The bromine in the target compound enhances stability and may improve binding to hydrophobic pockets in enzymes compared to chlorine in .
- Lipophilicity: The 3,5-dimethylphenoxy group in increases lipophilicity, favoring membrane permeability but possibly reducing solubility.
- Aromatic vs.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
- Antioxidant activity in correlates with electron-donating groups (e.g., –NH₂), absent in the target compound.
- The bromophenoxy group in the target compound may confer unique bioactivity, but empirical data is lacking.
Crystallographic and Computational Insights
- The adamantane-containing analog in was analyzed via Hirshfeld surface analysis, revealing dominant H···H (46.1%) and H···C (22.3%) interactions.
- No crystallographic data exists for the target compound, but its bromine atom could facilitate halogen bonding, a feature absent in non-halogenated analogs .
Biological Activity
5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₂BrN₃OS. It features a triazole ring, which is known for its diverse biological activities. The presence of the bromophenoxy group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrN₃OS |
| Molecular Weight | 314.20 g/mol |
| CAS Number | 667412-85-3 |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from basic triazole derivatives. The synthetic pathway includes:
- Formation of the Triazole Ring : Using hydrazine derivatives and appropriate aldehydes.
- Bromination : Introducing the bromophenyl group through electrophilic substitution.
- Thiol Group Introduction : Adding the thiol moiety via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial activity. A study by Farooq et al. (2023) demonstrated that derivatives of triazoles possess potent antifungal properties against various fungal strains, suggesting that this compound may also exhibit similar effects.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. For instance, a study highlighted that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth (Taheriha et al., 2015).
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to specific receptors on cell membranes, altering signal transduction pathways.
- Disruption of Cellular Processes : By interfering with cellular functions, it may induce apoptosis in cancer cells.
Case Study 1: Antifungal Activity
A comparative study evaluated various triazole compounds against Candida species. The results indicated that modifications in the side chains significantly affected antifungal potency. The compound showed promising results comparable to established antifungal agents.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
Q & A
Basic Question: What are the standard synthetic routes for 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate electrophiles. For example, a derivative was synthesized by reacting 4-(4-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,6-difluorobenzyl bromide in dry acetonitrile using potassium carbonate as a base at room temperature for 6 hours . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
- Base selection : K₂CO₃ is preferred for deprotonation without side reactions.
- Purification : Column chromatography with pet ether/ethyl acetate gradients ensures high purity .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for triazole-thiol derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from structural variations or assay conditions. To address this:
Structural validation : Confirm compound identity via X-ray crystallography (e.g., disorder modeling and riding H-atom refinement as in ).
Assay standardization : Use consistent protocols (e.g., MIC testing against Candida albicans with positive controls).
SAR analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 3-chlorophenyl groups) on activity .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and triazole methyl groups (δ 2.5–3.0 ppm) .
- FT-IR : Confirm thiol (-SH) stretches at ~2500 cm⁻¹ and triazole C=N at ~1600 cm⁻¹ .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 354.1 for C₁₁H₁₁BrN₃OS) .
Advanced Question: How can computational methods predict the reactivity of the thiol group in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model electron density maps, focusing on the thiol’s nucleophilicity.
- Molecular docking : Simulate interactions with electrophilic agents (e.g., benzyl bromides) to predict regioselectivity .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to validate computational predictions .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term : Store at –4°C in airtight, light-resistant containers to prevent oxidation of the thiol group .
- Long-term : Use –20°C with desiccants (e.g., silica gel) to avoid hydrolysis .
Advanced Question: How can X-ray crystallography elucidate conformational flexibility in the triazole-thiol scaffold?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) at 100 K reveals:
- Torsional angles : Between the triazole ring and 4-bromophenoxyethyl group (e.g., 15.8° in ).
- Packing interactions : Bromine atoms participate in halogen bonding (C–Br···π contacts ~3.5 Å) .
- Disorder modeling : Apply riding H-atom refinement and omit outliers during data processing .
Basic Question: How to design a structure-activity relationship (SAR) study for antimicrobial derivatives?
Methodological Answer:
Core modifications : Synthesize analogs with substituted aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) .
Bioassay panels : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains .
Data analysis : Use IC₅₀ values and ClogP calculations to correlate hydrophobicity with activity .
Advanced Question: What strategies mitigate byproduct formation during alkylation of the triazole-thiol group?
Methodological Answer:
- Temperature control : Maintain ≤25°C to suppress side reactions (e.g., disulfide formation) .
- Stoichiometry : Use 1.1 eq. of alkylating agent to minimize unreacted starting material .
- Additives : Introduce catalytic KI to enhance reactivity of benzyl bromides .
Basic Question: How to validate purity for publication-quality samples?
Methodological Answer:
- HPLC : Achieve ≥95% purity using a C18 column (MeCN/H₂O gradient, 1.0 mL/min flow) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (Δ < 0.4%) .
Advanced Question: Can time-resolved spectroscopy track thiol tautomerization in solution?
Methodological Answer:
- UV-Vis kinetics : Monitor absorbance at 280 nm (thiolate anion) in DMSO/H₂O mixtures .
- Variable-temperature NMR : Detect shifts in NH protons (δ 12–14 ppm) to identify thiol-thione equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
